molecular formula C15H14BrF B040121 4-Bromo-2-fluoro-4'-propyl-1,1'-biphenyl CAS No. 116831-33-5

4-Bromo-2-fluoro-4'-propyl-1,1'-biphenyl

Cat. No.: B040121
CAS No.: 116831-33-5
M. Wt: 293.17 g/mol
InChI Key: DNXBMIIAWYFUQJ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-4'-propyl-1,1'-biphenyl is a high-value biphenyl derivative engineered for advanced materials research, particularly in the field of liquid crystals. Its molecular structure, featuring a bromo and a fluoro substituent on one phenyl ring and a propyl chain on the other, is strategically designed to influence mesomorphic properties such as clearing point, birefringence, and viscoelasticity. This compound serves as a crucial synthetic intermediate for the development of novel liquid crystal mixtures for displays (LCDs) and organic electronic components. The bromo group acts as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex, extended π-conjugated systems for organic semiconductors. The fluorine atom introduces enhanced chemical stability, polarizability, and influences the molecular dipole moment, which is critical for tuning the electro-optical performance of the final material. Researchers value this biphenyl core for its ability to modulate the phase behavior and physical characteristics of liquid crystalline materials, facilitating the creation of next-generation devices with improved response times, thermal stability, and energy efficiency. It is supplied strictly for laboratory research applications.

Properties

CAS No.

116831-33-5

Molecular Formula

C15H14BrF

Molecular Weight

293.17 g/mol

IUPAC Name

4-bromo-2-fluoro-1-(4-propylphenyl)benzene

InChI

InChI=1S/C15H14BrF/c1-2-3-11-4-6-12(7-5-11)14-9-8-13(16)10-15(14)17/h4-10H,2-3H2,1H3

InChI Key

DNXBMIIAWYFUQJ-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation: Introducing the Propyl Side Chain

The synthesis begins with functionalizing biphenyl to introduce the propyl group. A Friedel-Crafts acylation reaction is employed, leveraging propionyl chloride and aluminum chloride (AlCl₃) as a catalyst. In this step, biphenyl reacts with propionyl chloride in dichloroethane at 5–10°C, forming 4'-propanoylbiphenyl (compound 2). The reaction proceeds via electrophilic substitution, where AlCl₃ activates the acyl chloride to generate an acylium ion, which attacks the biphenyl's para position .

Key Parameters:

  • Solvent: Dichloroethane (3:1 to 5:1 weight ratio relative to biphenyl).

  • Catalyst: 1.05–1.3 equivalents of AlCl₃.

  • Yield: ~80–85% after recrystallization with ethyl acetate/petroleum ether .

This step avoids ultra-high temperatures and hazardous reagents, aligning with green chemistry principles.

Ketone Reduction: Sodium Borohydride-Mediated Conversion

The propanoyl group in compound 2 is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF). The reaction occurs at 10–15°C, with NaBH₄ added dropwise to avoid exothermic side reactions. Post-reduction, the mixture is quenched with ethyl acetate, water, and hydrochloric acid to yield 4'-(1-hydroxypropyl)biphenyl (compound 3) .

Optimization Insights:

  • Solvent: THF (3:1 to 5:1 weight ratio relative to compound 2).

  • Reducing Agent: 0.5–0.6 equivalents of NaBH₄.

  • Workup: Ethyl acetate extraction and aqueous washes ensure high purity .

Dehydration: Generating the Alkene Intermediate

The alcohol (compound 3) undergoes acid-catalyzed dehydration to form 4'-(prop-1-en-1-yl)biphenyl (compound 4). p-Toluenesulfonic acid (PTSA) in toluene facilitates the elimination reaction at 80–90°C. The reaction proceeds via carbocation formation, followed by β-hydrogen elimination .

Reaction Conditions:

  • Catalyst: 0.1–0.2 equivalents of PTSA.

  • Solvent: Toluene (3–6 times the weight of compound 3).

  • Duration: 3–6 hours .

Hydrogenation: Saturation to Propyl Group

The alkene (compound 4) is hydrogenated using palladium on carbon (Pd/C) under mild hydrogen pressure (35–45°C). This step saturates the double bond, yielding 4'-propylbiphenyl (compound 5). The reaction is performed in ethyl acetate, with Pd/C (0.05–0.2 equivalents) ensuring complete conversion .

Critical Factors:

  • Catalyst Loading: 5–10% Pd/C by weight.

  • Temperature: 35–45°C to balance reaction rate and selectivity.

  • Yield: ~90–95% after recrystallization .

Bromination: Introducing the Bromo Substituent

Electrophilic bromination of compound 5 is achieved using liquid bromine (Br₂) and ferric chloride (FeCl₃) in dichloromethane. FeCl₃ acts as a Lewis acid, polarizing Br₂ to generate Br⁺, which attacks the biphenyl's para position relative to the propyl group. The reaction occurs at 20–30°C over 20–30 hours .

Optimized Protocol:

  • Brominating Agent: 1.1–1.2 equivalents of Br₂.

  • Catalyst: 0.1–0.3 equivalents of FeCl₃.

  • Workup: Neutralization with 10% NaOH, followed by methanol recrystallization .

Industrial-Scale Considerations

The patent-described process achieves a 57% overall yield, surpassing prior methods (20–30%) . Key industrial adaptations include:

  • Continuous Flow Reactors: Enhance safety and efficiency in bromination and hydrogenation steps.

  • Solvent Recycling: Dichloroethane and toluene are distilled and reused to reduce costs.

  • Automated Quenching Systems: Mitigate risks during exothermic steps (e.g., AlCl₃ addition).

Comparative Analysis of Reaction Conditions

StepReagents/CatalystsTemperature (°C)Time (h)Yield (%)
Friedel-CraftsAlCl₃, Propionyl Chloride5–104–680–85
ReductionNaBH₄10–152–488–92
DehydrationPTSA80–903–685–90
HydrogenationPd/C35–4510–1590–95
BrominationBr₂, FeCl₃20–3020–3075–80

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-4’-propylbiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding biphenyl ketones or reduction to form biphenyl alcohols.

    Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation Products: Biphenyl ketones.

    Reduction Products: Biphenyl alcohols.

Scientific Research Applications

4-Bromo-2-fluoro-4’-propylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-4’-propylbiphenyl involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the propyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards various molecular targets, including enzymes and receptors .

Comparison with Similar Compounds

Structural Comparison with Halogenated Biphenyls

Halogen Type and Position

  • 4-Bromo-4'-fluoro-1,1'-biphenyl (): Lacks the propyl group but shares bromine and fluorine substituents on separate rings. The absence of the alkyl chain reduces hydrophobicity compared to the target compound.
  • 3-Bromo-4-iodo-1,1'-biphenyl (): Substitution with iodine (larger atomic radius) at position 4 increases steric hindrance and polarizability, enhancing reactivity in cross-coupling reactions compared to fluorine .
  • 4-Bromo-2-(trifluoromethyl)-1,1'-biphenyl (): The trifluoromethyl group (-CF₃) at position 2 is a stronger electron-withdrawing group than fluorine, significantly altering electronic properties and reactivity in electrophilic substitutions .

Fluorine Substitution Patterns

Influence of Alkyl Substituents

Alkyl chain length and position critically affect physicochemical properties:

  • 4-Bromo-4'-n-propyl-1,1'-biphenyl (ST02215, ): The propyl group at 4' yields a melting point (m.p.) of 107–108°C, suggesting that longer alkyl chains enhance crystalline packing compared to methyl derivatives .
  • 4-Bromo-4'-methyl-1,1'-biphenyl (): Methyl substitution (smaller alkyl group) likely reduces melting points and increases volatility relative to propyl analogs, though specific data is unavailable .

Thermal and Physicochemical Properties

While direct thermal data for the target compound is lacking, analogs provide insights:

  • 3,5-Difluoro-4'-propyl-1,1'-biphenyl (): Experimental heat capacity data (300.5–329.7 K) highlights the role of fluorine symmetry in thermal behavior. Asymmetric fluorine in the target compound may reduce thermal stability compared to this analog .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Melting Point (°C) Key Applications References
4-Bromo-2-fluoro-4'-propyl-1,1'-biphenyl 4-Br, 2-F, 4'-C₃H₇ Not reported Liquid crystal precursors Hypothetical
4-Bromo-4'-n-propyl-1,1'-biphenyl (ST02215) 4-Br, 4'-C₃H₇ 107–108 Liquid crystal synthesis
3,5-Difluoro-4'-propyl-1,1'-biphenyl 3,5-F, 4'-C₃H₇ Not reported Thermal studies
4-Bromo-2-(trifluoromethyl)-1,1'-biphenyl 4-Br, 2-CF₃ N/A Organic synthesis
4-Bromo-4'-methyl-1,1'-biphenyl 4-Br, 4'-CH₃ Not reported Comparative alkyl studies

Q & A

Q. What are the key structural features and physicochemical properties of 4-Bromo-2-fluoro-4'-propyl-1,1'-biphenyl?

The compound (CAS: 149647-66-5) has a biphenyl core with bromo (Br) and fluoro (F) substituents at the 4- and 2-positions, respectively, and a propyl group at the 4'-position. Its molecular formula is C₁₅H₁₄BrF (MW: 293.17 g/mol). The InChI key reveals a planar biphenyl system with steric interactions between substituents, influencing reactivity and crystallinity. Key properties include a melting point range of 107–108°C (observed in analogs) and moderate solubility in non-polar solvents like toluene .

Q. What synthetic methodologies are commonly employed to prepare 4-Bromo-2-fluoro-4'-propyl-1,1'-biphenyl?

A 7-step synthesis route is typical:

Suzuki-Miyaura coupling of 2-fluoro-4-bromoiodobenzene with propyl-substituted boronic acid.

Acylation and alcoholysis to introduce functional groups.

Grignard reaction with 3-chloropropene for terminal alkene formation.
Total yields average ~21.7%, with purity confirmed via GC (≥99%) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Gas Chromatography (GC): Purity >99% (retention time comparison with standards).
  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., δ ~7.2–7.6 ppm for aromatic protons, δ ~0.9 ppm for propyl -CH₃).
  • Elemental Analysis: Matches theoretical C/H/Br/F ratios within ±0.3% .

Q. What are its primary applications in material science research?

This biphenyl derivative serves as a precursor for liquid crystal monomers, particularly in mixed-crystal systems. Its low viscosity and high clearing points enhance mesophase stability in nematic phases .

Q. What safety precautions are recommended for handling this compound?

  • Toxicity: Oral LD₅₀ >2,000 mg/kg (similar to structurally related biphenyls).
  • Handling: Use PPE (gloves, goggles) in fume hoods; avoid inhalation. Store in airtight containers away from light .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of 4-Bromo-2-fluoro-4'-propyl-1,1'-biphenyl?

  • Catalyst Screening: Use Pd(PPh₃)₄ instead of Pd(OAc)₂ for Suzuki coupling to reduce side reactions.
  • Temperature Control: Maintain coupling reactions at 80–90°C to balance reaction rate and decomposition.
  • Purification: Employ column chromatography with hexane/ethyl acetate (9:1) to isolate the product efficiently .

Q. How to resolve contradictions in spectral data during characterization?

  • Dynamic NMR: Detect rotational barriers in the biphenyl system caused by steric hindrance from the propyl group.
  • X-ray Crystallography: Resolve ambiguities in substituent positions (e.g., bromo vs. fluoro orientation) using SHELXL for refinement .

Q. What computational approaches are used to model its electronic structure?

  • Density Functional Theory (DFT): B3LYP/6-311G(d,p) basis set predicts bond lengths (C-Br: ~1.89 Å) and Fukui indices for electrophilic attack sites.
  • Molecular Dynamics (MD): Simulate liquid crystal phase behavior by modeling intermolecular van der Waals interactions .

Q. How do substituents influence its reactivity in cross-coupling reactions?

  • Electron-Withdrawing Effects: The fluoro group deactivates the ring, directing bromine to the para position.
  • Steric Effects: The propyl group reduces reactivity at the 4'-position, favoring coupling at the 2-fluoro site .

Q. What strategies are employed to analyze crystallographic data for derivatives?

  • SHELX Suite: Use SHELXD for phase solution and SHELXL for refinement against high-resolution data.
  • Twinned Data Handling: Apply HKL-3000 for integration and scaling in cases of pseudo-merohedral twinning .

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